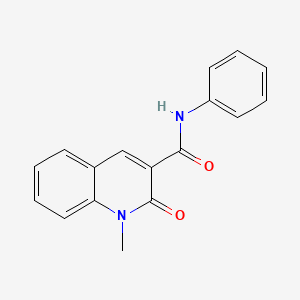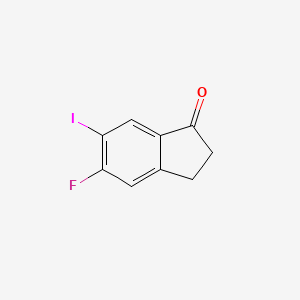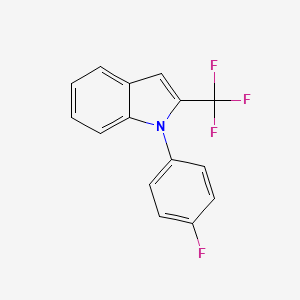
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a type of flavone, which is a subclass of flavonoids, and is characterized by its chromen-4-one backbone with hydroxyl groups at positions 5, 7, and 4’ and a methyl group at position 8. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Condensation Reaction: A condensation reaction between a phenolic aldehyde and a diketone is carried out under acidic or basic conditions to form the chromen-4-one structure.
Hydroxylation: Hydroxyl groups are introduced at specific positions through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at position 8 is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one structure can be reduced to form dihydroflavones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated, nitrated, or sulfonated flavones.
Applications De Recherche Scientifique
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic agent for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.
Mécanisme D'action
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Apigenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, lacks the methyl group at position 8.
Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, a flavanone with a similar structure but different bioactivities.
Luteolin: 5,7,3’,4’-Tetrahydroxyflavone, has an additional hydroxyl group at position 3’.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is unique due to the presence of the methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with specific molecular targets, distinguishing it from other similar flavonoids.
Propriétés
Numéro CAS |
5594-99-0 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 |
Clé InChI |
YXIWGOWCOPLSJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)

![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)

![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)


![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)

![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)


